A Technical Guide to the Structure Elucidation of N-[(2-bromophenyl)methyl]pyridin-3-amine
A Technical Guide to the Structure Elucidation of N-[(2-bromophenyl)methyl]pyridin-3-amine
Abstract
This comprehensive technical guide details the systematic process for the unequivocal structure elucidation of the novel compound, N-[(2-bromophenyl)methyl]pyridin-3-amine. Designed for researchers, chemists, and professionals in drug development, this document moves beyond rote procedural descriptions to provide a deep, mechanistic understanding of the analytical choices involved. By integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and 2D-COSY/HSQC), we present a self-validating workflow that culminates in the confident assignment of the molecular structure. Each section includes not only detailed, step-by-step protocols but also the expert rationale behind the instrumental parameters and data interpretation, ensuring both technical accuracy and practical applicability.
Introduction and Strategic Overview
The precise characterization of a molecule's structure is the bedrock of chemical and pharmaceutical sciences. N-[(2-bromophenyl)methyl]pyridin-3-amine is a compound of interest featuring a brominated aromatic ring linked via a methylene bridge to a pyridinyl amine moiety. The presence of diverse chemical environments—two distinct aromatic systems, a secondary amine, and a benzylic linker—necessitates a multi-faceted analytical approach for unambiguous confirmation.
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Mass Spectrometry (MS) will establish the compound's molecular weight and elemental composition, with a particular focus on the isotopic signature of bromine.
-
Infrared (IR) Spectroscopy will identify key functional groups, confirming the presence of the N-H bond and aromatic systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy will provide the detailed atomic-level map, revealing the precise connectivity and spatial arrangement of every proton and carbon atom.
The workflow for this elucidation is visualized below.
Caption: Overall workflow for the structure elucidation of N-[(2-bromophenyl)methyl]pyridin-3-amine.
Mass Spectrometry: Confirming Molecular Formula
Expertise & Causality: Mass spectrometry is the first port of call to validate the molecular weight and elemental composition. For a halogenated compound, it provides a distinctive isotopic pattern that serves as a powerful diagnostic tool. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance (~1:1 ratio), is expected to produce a characteristic doublet for the molecular ion peak (M⁺) and any bromine-containing fragments.[1][2] This isotopic signature provides a high degree of confidence in the presence and number of bromine atoms in the molecule.
Expected Data
The molecular formula for N-[(2-bromophenyl)methyl]pyridin-3-amine is C₁₂H₁₁BrN₂. The expected molecular weight is approximately 262.01 g/mol for the ⁷⁹Br isotope and 264.01 g/mol for the ⁸¹Br isotope.
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio | Rationale |
| [M+H]⁺ | 263.0182 | 265.0162 | ~1:1 | Molecular ion peak (protonated). The ~1:1 ratio of the M+ and M+2 peaks is a hallmark of a monobrominated compound.[1][3] |
| [M-Br]⁺ | 183.0917 | 183.0917 | Single Peak | Loss of the bromine radical. This fragment will no longer exhibit the isotopic pattern. |
| [C₇H₆Br]⁺ | 169.9651 | 171.9631 | ~1:1 | Fragmentation yielding the 2-bromobenzyl cation. The bromine isotopic signature is retained. |
Experimental Protocol (Electrospray Ionization - ESI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated for positive ion mode ESI.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): Set to a pressure appropriate for a stable spray.
-
Drying Gas (N₂): Set to a temperature of 250-300 °C.
-
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure sufficient resolution (>10,000) to accurately determine isotopic patterns and exact masses.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying functional groups. For our target compound, we are specifically looking for evidence of the secondary amine (N-H bond) and the aromatic C-H and C=C bonds of the two rings. The position of the N-H stretch can differentiate between aromatic and aliphatic secondary amines.[4][5]
Expected Data
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| ~3400 cm⁻¹ | N-H Stretch (Secondary Amine) | Medium, Sharp | The presence of a single band in this region is characteristic of a secondary amine.[5] Its position suggests an aromatic amine character.[4][6] |
| 3100-3000 cm⁻¹ | Aromatic C-H Stretch | Medium to Weak | These peaks, appearing above 3000 cm⁻¹, are diagnostic for C-H bonds on sp²-hybridized carbons, confirming the aromatic rings.[7] |
| ~2900 cm⁻¹ | Aliphatic C-H Stretch | Weak | Corresponds to the stretching of the C-H bonds in the methylene (-CH₂-) bridge. |
| 1600-1450 cm⁻¹ | Aromatic C=C Ring Stretch | Medium to Strong | Multiple sharp bands in this region are characteristic of the carbon-carbon double bonds within the pyridine and bromophenyl rings.[7] |
| 1335-1250 cm⁻¹ | Aromatic C-N Stretch | Medium | This absorption is indicative of the bond between the amine nitrogen and the aromatic pyridine ring.[5][6] |
| 750-700 cm⁻¹ | N-H Wag | Broad, Strong | An out-of-plane bending vibration characteristic of secondary amines.[4] |
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR)
-
Sample Preparation: Place a small, solid sample of the purified compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Ensure the ATR accessory is clean. Collect a background spectrum of the empty crystal.
-
Sample Analysis: Apply pressure to the sample using the anvil to ensure good contact with the crystal.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Process the resulting spectrum against the background to obtain the final absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.[8][9] A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment of all signals.[10][11]
-
¹H NMR reveals the number of unique proton environments, their electronic shielding (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration).
-
¹³C NMR shows the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy) maps ¹H-¹H coupling relationships, identifying which protons are adjacent to each other.[12][13]
-
2D HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.[13]
The integration of these techniques provides a robust, self-validating system for piecing together the molecular fragments.
Caption: Integrated NMR workflow for complete structural assignment.
Experimental Protocol (NMR)
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).[9][14]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum using a 400 MHz or higher spectrometer.
-
Use a 90° pulse and acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment requires more scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D COSY Acquisition:
-
Use a standard gradient-selected COSY pulse sequence.
-
Acquire data with sufficient resolution in both dimensions to resolve cross-peaks.
-
-
2D HSQC Acquisition:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
Optimize the ¹JCH coupling constant parameter (typically ~145 Hz) to maximize signal for one-bond correlations.
-
Predicted NMR Data & Interpretation
Solvent: CDCl₃ | Frequency: 500 MHz (¹H), 125 MHz (¹³C)
¹H NMR Predicted Data
| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | 8.2-8.4 | d | 1H | Pyridine C2-H | Deshielded by the adjacent electronegative nitrogen.[15] |
| b | 8.0-8.2 | d | 1H | Pyridine C6-H | Also deshielded by the ring nitrogen. |
| c | 7.4-7.6 | m | 2H | Bromophenyl C3/C6-H | Protons on the bromophenyl ring, likely complex multiplets due to overlapping signals. |
| d | 7.1-7.3 | m | 3H | Pyridine C4/C5-H & Bromophenyl C4/C5-H | A complex region where protons from both rings overlap. 2D NMR is crucial for definitive assignment. |
| e | ~4.5-4.7 | d | 2H | -CH₂- | Benzylic protons adjacent to an amine. Appears as a doublet due to coupling with the N-H proton (J ≈ 5-6 Hz). |
| f | ~4.0-5.0 | br s | 1H | -NH- | A broad singlet, typical for amine protons due to quadrupolar relaxation and potential exchange.[16][17] Its position is concentration-dependent. |
¹³C NMR Predicted Data
| Approx. δ (ppm) | Assignment | Rationale |
| 145-150 | Pyridine C2, C6 | Carbons adjacent to the ring nitrogen are significantly deshielded.[18][19] |
| 135-140 | Pyridine C4 | Aromatic carbon in the pyridine ring. |
| 135-140 | Bromophenyl C1 | Quaternary carbon attached to the CH₂ group. |
| 125-135 | Bromophenyl CHs | Aromatic carbons of the bromophenyl ring. |
| 120-125 | Bromophenyl C2-Br | The "heavy atom effect" of bromine can cause the directly attached carbon (ipso-carbon) to be shielded relative to what would be expected based on electronegativity alone, shifting it upfield.[20] |
| 120-125 | Pyridine C5 | Aromatic carbon in the pyridine ring. |
| 115-120 | Pyridine C3-N | Carbon atom bearing the amino group. |
| 45-50 | -CH₂- | Aliphatic carbon of the methylene bridge. |
Data Integration and Conclusion
The final step is the consolidation of all spectroscopic data to build an unassailable argument for the proposed structure.
-
MS confirms the molecular formula C₁₂H₁₁BrN₂. The characteristic ~1:1 M⁺/[M+2]⁺ peak pattern is definitive proof of a single bromine atom.
-
IR spectroscopy confirms the presence of key functional groups: a secondary aromatic amine (~3400 cm⁻¹) and aromatic rings (>3000 cm⁻¹, 1600-1450 cm⁻¹).[21]
-
¹H and ¹³C NMR account for all 11 protons and 12 carbons required by the molecular formula.
-
¹H NMR splitting patterns and COSY correlations will confirm the connectivity within the 2-bromophenyl and pyridin-3-yl spin systems. For example, a COSY cross-peak between the -CH₂- signal (e) and the -NH- signal (f) would validate their coupling.
-
HSQC data provides the final, crucial link. It will unambiguously connect each proton signal to its corresponding carbon signal, confirming, for instance, that the benzylic protons at ~4.6 ppm are attached to the aliphatic carbon at ~48 ppm.
By systematically integrating these orthogonal datasets, we eliminate ambiguity and confirm with high confidence that the synthesized compound is indeed N-[(2-bromophenyl)methyl]pyridin-3-amine. This rigorous, multi-technique approach exemplifies a best-practice standard for the structural elucidation of novel chemical entities in a research and development setting.
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